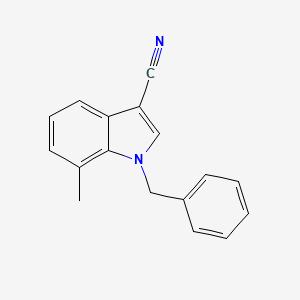
1-Benzyl-7-methyl-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-7-methyl-1H-indol-3-carbonitril ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind wichtige heterocyclische Systeme, die in vielen Naturprodukten und Arzneimitteln vorkommen. Sie spielen eine entscheidende Rolle in der Zellbiologie und besitzen verschiedene biologisch wichtige Eigenschaften
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Fischer-Indol-Synthese, die die Reaktion von Phenylhydrazin mit einem Keton unter sauren Bedingungen beinhaltet . Das resultierende Indol-Derivat kann dann weiter modifiziert werden, um die Benzyl- und Methylgruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Indol-Derivaten beinhaltet häufig Mehrkomponentenreaktionen (MCRs) aufgrund ihrer Effizienz und Nachhaltigkeit. MCRs ermöglichen die Kombination mehrerer Ausgangsmaterialien in einem einzigen Reaktionsgefäß, wodurch der Bedarf an Zwischenreinigungen reduziert und Abfall minimiert wird . Dieses Verfahren ist betrieblich einfach, zeit- und kostengünstig und entspricht den Prinzipien der grünen Chemie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Benzyl-7-methyl-1H-indol-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Wasserstoffgas (H₂) in Gegenwart eines Katalysators werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (Cl₂, Br₂) und Nitrierungsmittel (HNO₃).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, die Reduktion Amine produzieren und die Substitution verschiedene funktionelle Gruppen in den Indolring einführen .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-7-methyl-1H-indol-3-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Indol-Derivate werden bei der Herstellung von Farbstoffen, Pigmenten und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-7-methyl-1H-indol-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Indol-Derivate sind dafür bekannt, mit verschiedenen Enzymen und Rezeptoren im Körper zu interagieren, ihre Aktivität zu modulieren und zu therapeutischen Wirkungen zu führen . Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of 1-Benzyl-7-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Indol-3-carbaldehyd: Eine Vorstufe für die Synthese biologisch aktiver Strukturen.
1-Benzyl-1H-indol-3-carbonitril: Ähnliche Struktur, jedoch ohne die Methylgruppe an der 7-Position.
7-Methyl-1H-indol-3-carbonitril: Ähnliche Struktur, jedoch ohne die Benzylgruppe an der 1-Position.
Einzigartigkeit
1-Benzyl-7-methyl-1H-indol-3-carbonitril ist aufgrund des Vorhandenseins sowohl von Benzyl- als auch von Methylgruppen einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C17H14N2 |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
1-benzyl-7-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c1-13-6-5-9-16-15(10-18)12-19(17(13)16)11-14-7-3-2-4-8-14/h2-9,12H,11H2,1H3 |
InChI-Schlüssel |
LLSHCSIOFNGWCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)
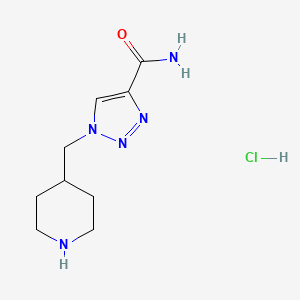



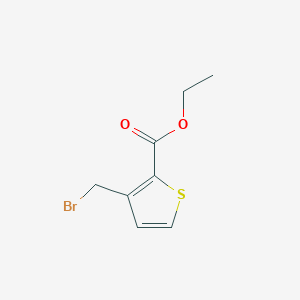


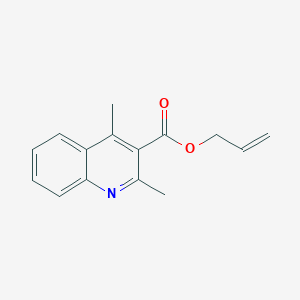


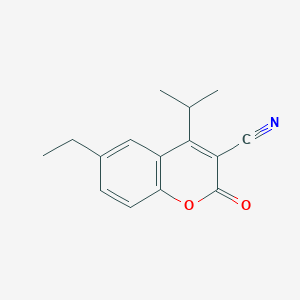

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
